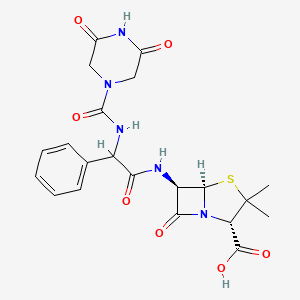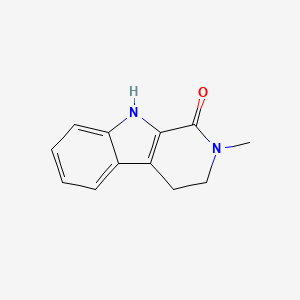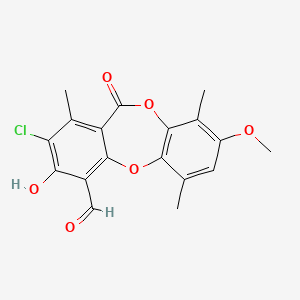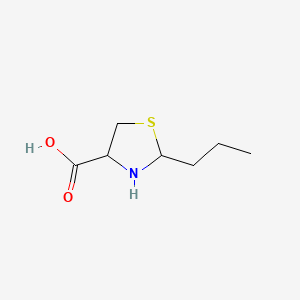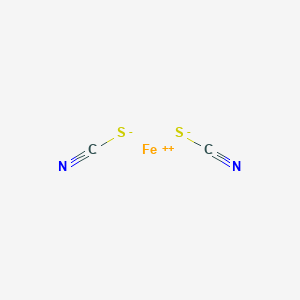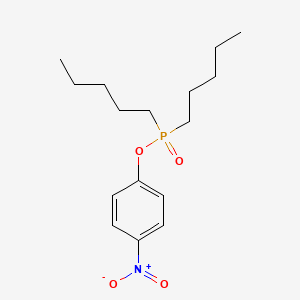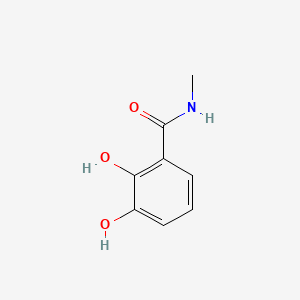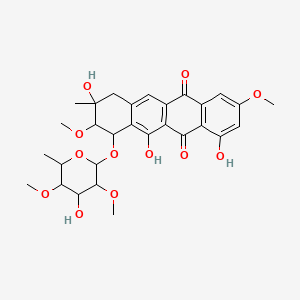
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Effect on Drug-DNA Interactions
This compound is closely related to Epirubicin, an anthracycline antineoplastic used in cancer treatment. A study by Karadurmus et al. (2017) explored how nanoparticles affect the interaction between Epirubicin and DNA, which is crucial for understanding its mechanism of action in cancer therapy (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).
Nitration of Triazine Derivatives
Research by Bellamy et al. (2003) on the nitration of triazine derivatives, which are structurally similar to the given compound, reveals insights into chemical reactions that could be relevant for the synthesis or modification of similar compounds (Bellamy, Latypov, & Goede, 2003).
Synthesis of Phenanthropyrrolidines
Bird et al. (1986) investigated the electrochemical oxidation of aromatic ethers, leading to the synthesis of complex compounds related to the given chemical. This provides a basis for understanding the synthetic pathways and potential applications of such compounds (Bird, Black, Lloyd, Sainsbury, & Scopes, 1986).
Antitumor Evaluation
A study by Mitscher et al. (1986) focused on synthesizing and evaluating the antitumor properties of a compound similar to the one , highlighting its potential in cancer research (Mitscher, Gill, Filppi, & Wolgemuth, 1986).
Characterization of Daunorubicin Impurity
Research by Rawat et al. (2013) identified and characterized an impurity in Daunorubicin, a drug closely related to the chemical compound . This study is significant for quality control in pharmaceutical production (Rawat, Buchude, Chauhan, Patel, Patel, Belwal, & Vardhan, 2013).
Eigenschaften
CAS-Nummer |
98813-22-0 |
|---|---|
Produktname |
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
Molekularformel |
C29H34O12 |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H34O12/c1-11-24(37-4)23(34)26(38-5)28(40-11)41-25-17-12(10-29(2,35)27(25)39-6)7-14-19(21(17)32)22(33)18-15(20(14)31)8-13(36-3)9-16(18)30/h7-9,11,23-28,30,32,34-35H,10H2,1-6H3 |
InChI-Schlüssel |
OJEGCXWWBDCZGW-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Synonyme |
10-deoxysteffimycin B steffimycin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



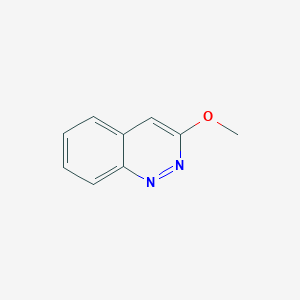
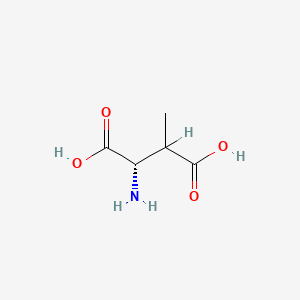
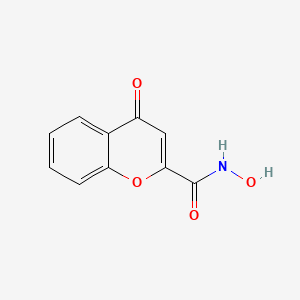
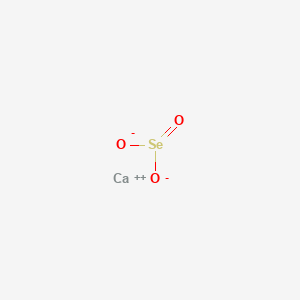
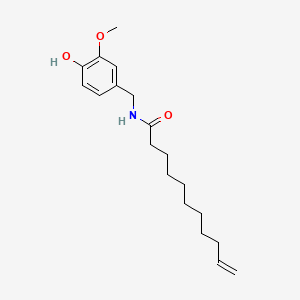
![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)
![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)
